

green synthesis of nanoparticles using "Copper(II) nitrate hydrate" and plant extracts

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Compound of Interest

Compound Name: *Copper(II) nitrate hydrate*

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Application Notes and Protocols for Green Synthesis of Copper Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of nanotechnology has witnessed a surge in the development of eco-friendly and cost-effective methods for synthesizing metallic nanoparticles. Green synthesis, which utilizes biological entities like plant extracts, has emerged as a promising alternative to conventional chemical and physical methods.^{[1][2]} This approach leverages the rich phytochemical composition of plants, where compounds such as flavonoids, terpenoids, alkaloids, and polyphenols act as both reducing and capping agents in the formation of nanoparticles.^[2] Copper nanoparticles (CuNPs) synthesized via green routes are gaining significant attention due to their diverse applications in medicine, catalysis, and environmental remediation.^{[3][4]}

This document provides detailed application notes and protocols for the green synthesis of copper nanoparticles using **Copper(II) nitrate hydrate** as the precursor salt and various plant extracts. It is intended to guide researchers, scientists, and drug development professionals in the successful synthesis, characterization, and application of these nanomaterials.

I. Experimental Protocols

A. Protocol for Preparation of Plant Extract

This protocol outlines the general steps for preparing a plant extract to be used in the green synthesis of copper nanoparticles.

- Plant Material Collection and Preparation:

- Collect fresh, healthy plant leaves (e.g., Ocimum sanctum, Mentha longifolia, Bottle Brush).[5][6]
- Thoroughly wash the plant material with distilled water to remove any dust and impurities.[6]
- Air-dry the leaves in the shade for several days or in a hot air oven at a controlled temperature (e.g., 60-80°C) until they are completely dry and crisp.[7]
- Grind the dried leaves into a fine powder using a mechanical grinder.[7]

- Aqueous Extraction:

- Take a known amount of the leaf powder (e.g., 25 g) and add it to a specific volume of deionized water (e.g., 100 mL) in a beaker.[5]
- Heat the mixture in a water bath at a controlled temperature (e.g., 80-90°C) for a specified duration (e.g., 5-15 minutes).[5][6]
- Allow the extract to cool to room temperature.
- Filter the extract using Whatman No. 1 filter paper to remove any solid plant debris.[6]
- Store the clear filtrate (plant extract) in a refrigerator at 4°C for further use.

B. Protocol for Green Synthesis of Copper Nanoparticles

This protocol details the synthesis of copper nanoparticles using the prepared plant extract and **Copper(II) nitrate hydrate**.

- Preparation of Precursor Solution:
 - Prepare a stock solution of **Copper(II) nitrate hydrate** ($\text{Cu}(\text{NO}_3)_2 \cdot x\text{H}_2\text{O}$) of a desired concentration (e.g., 1 mM) by dissolving the appropriate amount of the salt in deionized water.
- Synthesis Reaction:
 - In a conical flask, take a specific volume of the Copper(II) nitrate solution (e.g., 100 mL).
 - While stirring continuously, add the prepared plant extract drop-wise to the precursor solution. The ratio of extract to precursor solution can be varied to optimize the synthesis (e.g., 1:4 v/v).
 - Set the reaction temperature to a desired level (e.g., 60-70°C) using a magnetic stirrer with a hot plate.[5]
 - Observe the color change of the solution. A change from blue to greenish-brown or dark brown typically indicates the formation of copper nanoparticles.[4][8] This color change is due to the surface plasmon resonance of the synthesized nanoparticles.
 - Continue the reaction for a specific duration (e.g., 24 hours) to ensure the complete reduction of copper ions.[9]
- Purification of Nanoparticles:
 - After the reaction is complete, centrifuge the solution at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 20 minutes) to pellet the copper nanoparticles.[9]
 - Discard the supernatant and wash the pellet with deionized water to remove any unreacted precursor and plant extract components.
 - Repeat the centrifugation and washing steps 2-3 times.
 - Dry the purified copper nanoparticle pellet in a hot air oven at a suitable temperature (e.g., 80°C).
 - The dried powder can be stored for characterization and further applications.

C. Protocol for Characterization of Copper Nanoparticles

To confirm the synthesis and determine the physicochemical properties of the copper nanoparticles, the following characterization techniques are commonly employed.[10][11][12]

- UV-Visible Spectroscopy:
 - Disperse a small amount of the synthesized nanoparticle powder in deionized water.
 - Record the UV-Vis absorption spectrum in the range of 400-800 nm.
 - The presence of a characteristic surface plasmon resonance (SPR) peak, typically between 550-700 nm, confirms the formation of copper nanoparticles.[10][12]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Perform FTIR analysis to identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the copper nanoparticles.[11]
 - Mix the dried nanoparticle powder with KBr and press it into a pellet.
 - Record the FTIR spectrum in the range of 4000-400 cm^{-1} .
- X-ray Diffraction (XRD):
 - Use XRD to determine the crystalline nature and phase purity of the synthesized copper nanoparticles.[11]
 - The diffraction peaks can be compared with standard JCPDS data to confirm the formation of metallic copper.
 - The average crystallite size can be calculated using the Debye-Scherrer equation.
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
 - Employ SEM and TEM to visualize the morphology (shape and size) and size distribution of the copper nanoparticles.[10]

- For TEM analysis, a drop of the nanoparticle dispersion is placed on a carbon-coated copper grid and allowed to dry.

II. Data Presentation

The following tables summarize quantitative data from various studies on the green synthesis of copper nanoparticles using different plant extracts and **Copper(II) nitrate hydrate**.

Table 1: Effect of Plant Extract and Synthesis Conditions on Nanoparticle Size

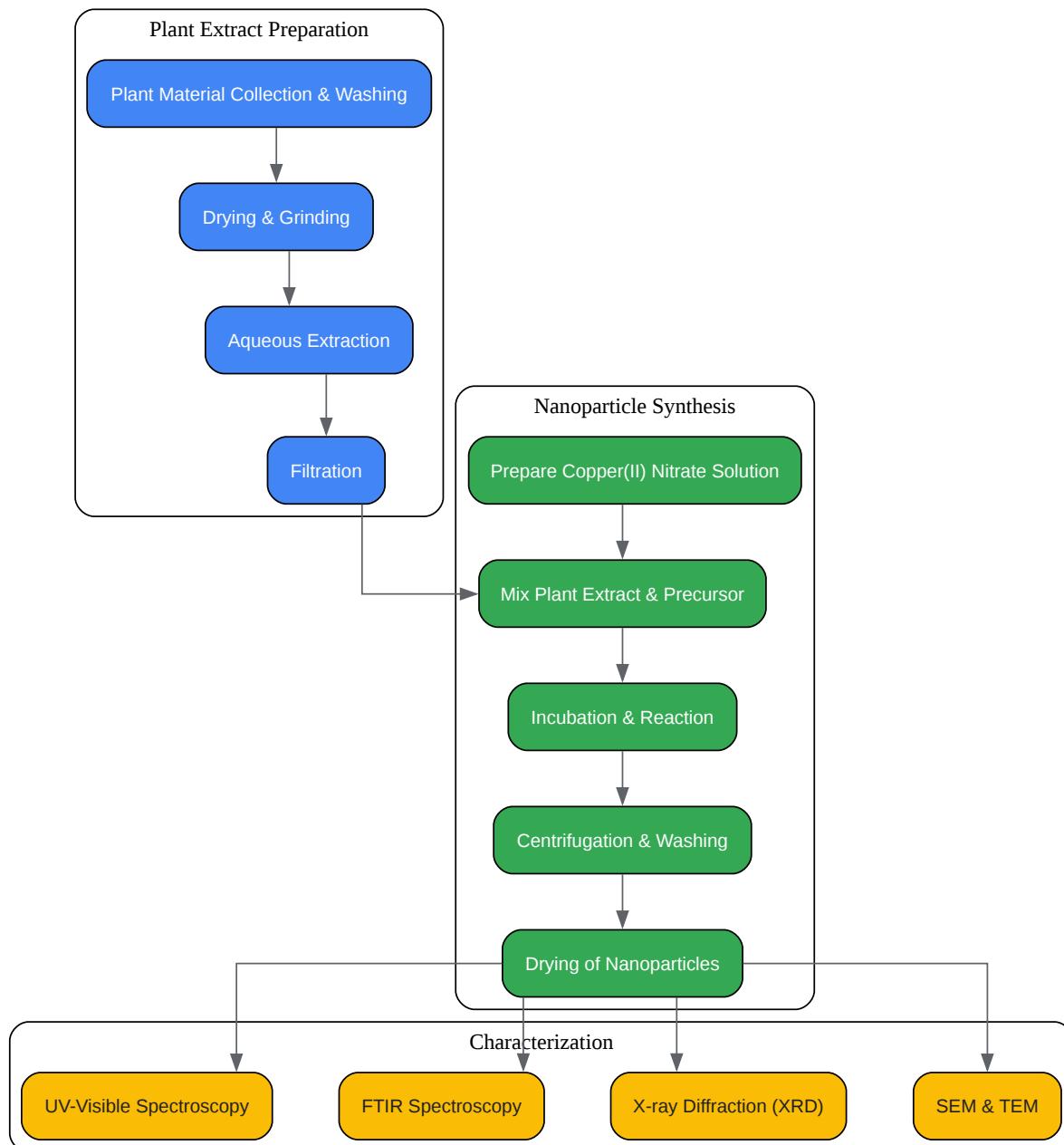
Plant Extract	Precursor	Concentration (mM)	Temperature (°C)	Time (h)	Nanoparticle Size (nm)	Reference
Pterospermum acerifolium	Cu(NO ₃) ₂ ·3H ₂ O	Stoichiometric	45-50	-	-	[8]
Bottle Brush Leaves	Copper Nitrate	-	60-70	-	-	[5]
Bauhinia purpurea	Copper nitrate trihydrate	-	Boiling	3 (furnace)	-	[4]
Fortunella margarita	Copper sulphate	-	Variable	-	51.26–56.66	[13]
Ocimum sanctum	Copper sulphate	1	80	10	11	[6]
Mentha longifolia	Copper sulfate	-	-	24	23 (average)	[5]

Table 2: Characterization Data of Green Synthesized Copper Nanoparticles

Plant Extract	Characterization Technique	Key Findings	Reference
P. acerifolium	UV-Vis, FE-SEM, EDX, FTIR, XPS, DLS	Oval shaped, well-dispersed, pure copper and oxygen composition.	[8]
Bottle Brush Leaves	UV-Vis	Absorption peak around 600 nm.	[5]
B. purpurea	XRD, SEM, FT-IR, EDX, PSA	Confirmed formation of CuO NPs.	[4]
F. margarita	UV-Vis, SEM, XRD	SPR peak at 679 nm, size range 51.26–56.66 nm.	[13]
O. sanctum	UV-Vis, FTIR, XRD	Nanoparticle size of 11 nm.	[6]
M. longifolia	UV-Vis, SEM, XRD, FTIR	SPR peak at 558 nm, crystalline nature, average size 23 nm.	[5]

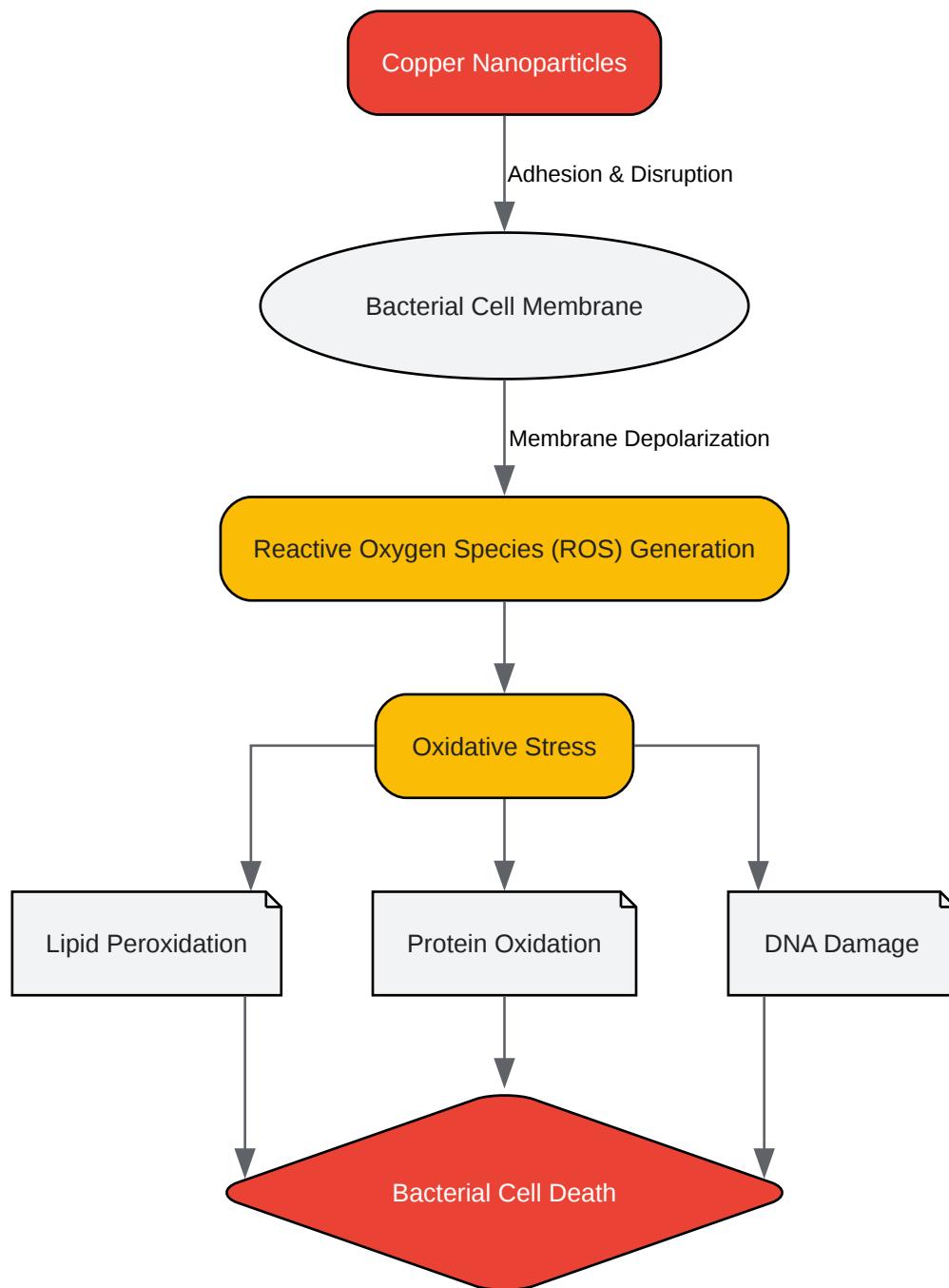
III. Mandatory Visualizations

A. Experimental Workflow

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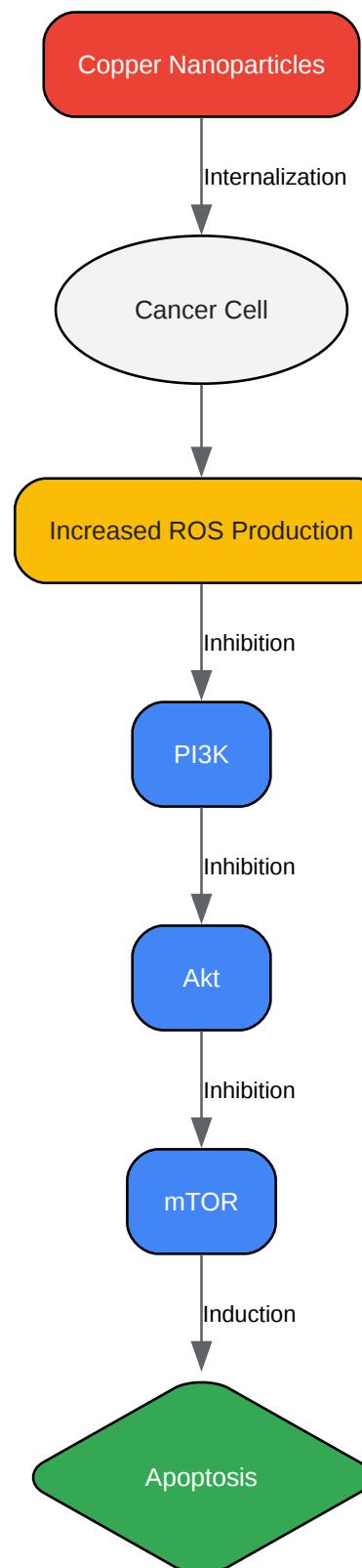
Caption: Experimental workflow for the green synthesis of copper nanoparticles.

B. Signaling Pathways in Biomedical Applications



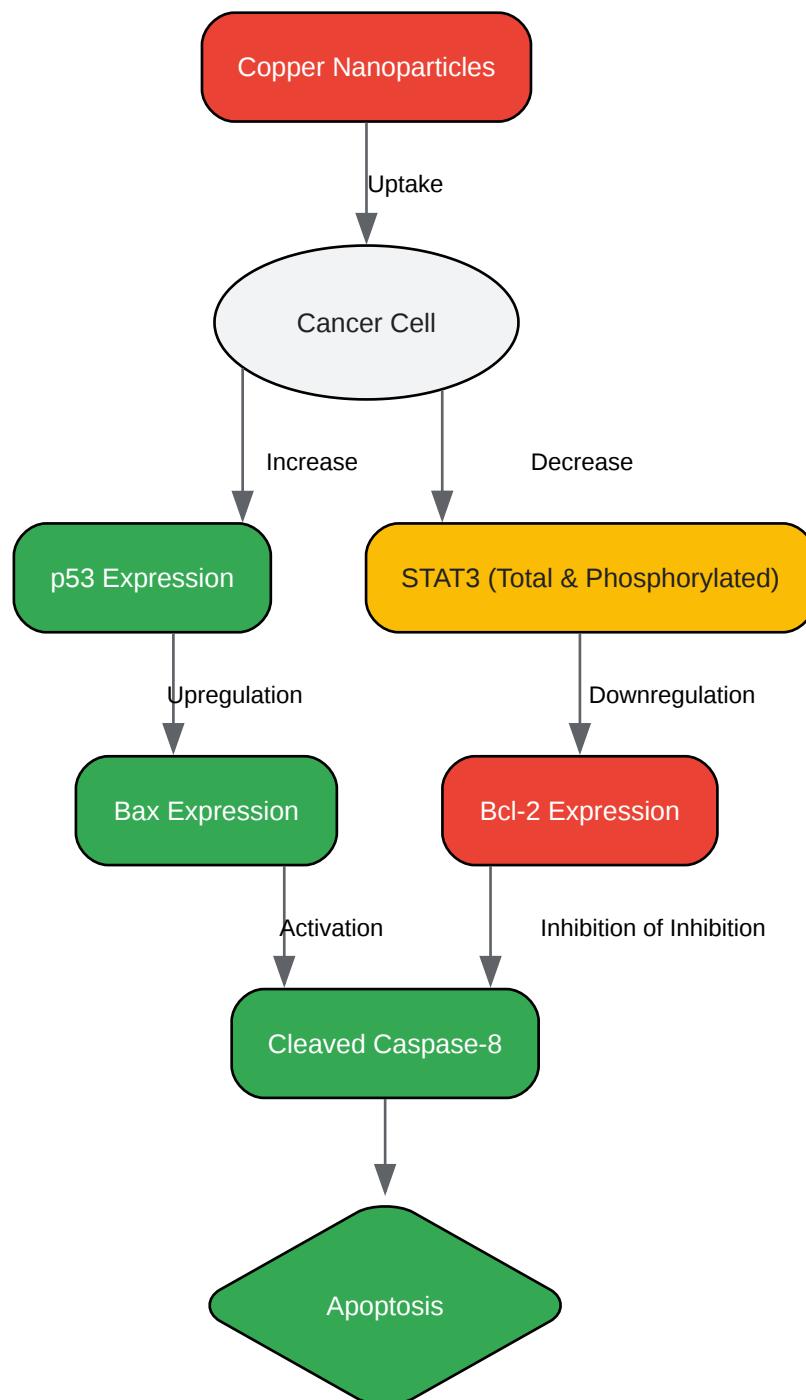
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Caption: Antibacterial mechanism of copper nanoparticles.



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Caption: Anticancer mechanism of copper nanoparticles via PI3K/Akt pathway.[\[14\]](#)



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Caption: Anticancer mechanism involving p53 and STAT3 pathways.[15]

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